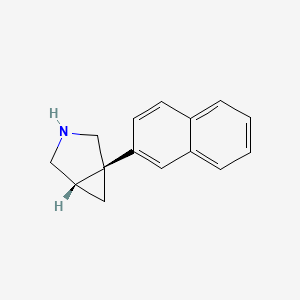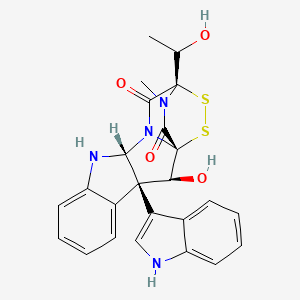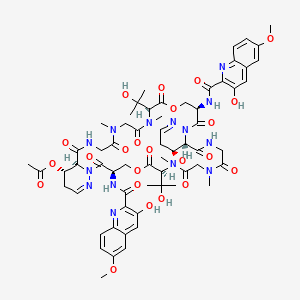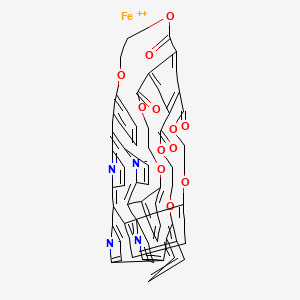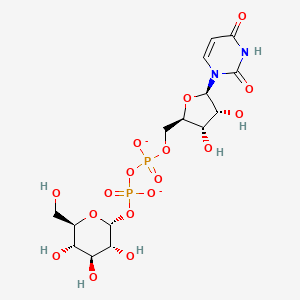
UDP-alpha-D-glucose(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-alpha-D-glucose(2-) is dianion of UDP-alpha-D-glucose arising from deprotonation of both free OH groups on the diphosphate moiety. It is a nucleotide-sugar oxoanion, a ribonucleoside 5'-diphosphate-alpha-D-glucose(2-) and an UDP-monosaccharide(2-). It is a conjugate base of an UDP-alpha-D-glucose.
A key intermediate in carbohydrate metabolism. Serves as a precursor of glycogen, can be metabolized into UDPgalactose and UDPglucuronic acid which can then be incorporated into polysaccharides as galactose and glucuronic acid. Also serves as a precursor of sucrose lipopolysaccharides, and glycosphingolipids.
Aplicaciones Científicas De Investigación
1. Role in Glycogen Synthesis and Regulation
UDP-alpha-D-glucose plays a crucial role in glycogen synthesis in the brain, as observed in studies on brain glycogen synthetase. This enzyme exists in different forms, one dependent and another independent of glucose 6-phosphate, which are crucial in regulating glycogenesis in the brain (Goldberg & O'toole, 1969).
2. Involvement in Bacterial Metabolism
UDP-alpha-D-glucose is vital in bacterial metabolism, particularly in the synthesis of trehalose and components of the bacterial envelope, including lipopolysaccharides and capsules. These components are key virulence factors in many bacterial pathogens (Berbís et al., 2015).
3. Autocatalytic Initiator in Glycogen Biosynthesis
Glycogenin, an initiator of glycogen biosynthesis, uses UDP-alpha-D-glucose to form an oligosaccharide covalently attached to itself. This process is fundamental to the synthesis of the polysaccharide glycogen in organisms ranging from bacteria to humans (Gibbons et al., 2002).
4. Characterization of UDP-glucose Binding
The binding characteristics of UDP-alpha-D-glucose have been analyzed in various contexts, such as in the study of substrate binding by bacterial toxins. Fluorescent analogs of UDP-glucose were used to understand the binding mechanisms of these toxins (Bhattacharyya et al., 2002).
5. Conversion to UDP-L-rhamnose in Plants
Research on Arabidopsis thaliana showed that UDP-alpha-D-glucose is converted to UDP-L-rhamnose, a process critical for the biosynthesis of cell wall components and natural compounds in plants (Oka et al., 2007).
6. Role as a Signaling Molecule
Studies suggest that UDP-alpha-D-glucose may serve as an extracellular signaling molecule, as evidenced by its ability to activate specific G protein-coupled receptors. This indicates a potential physiological role beyond its metabolic functions (Chambers et al., 2000).
7. Involvement in Oxidation Processes
The structure of UDP-glucose dehydrogenase, which is essential for the formation of the antiphagocytic capsule in certain bacteria, has revealed the catalytic residues necessary for oxidation processes (Campbell et al., 2000).
8. Conversion in Lipopolysaccharide Biosynthesis
UDP-alpha-D-glucose is involved in the biosynthesis of lipopolysaccharide in bacteria like Pseudomonas aeruginosa and Bordetella pertussis, as shown in the study of specific UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid 2-epimerases (Westman et al., 2007).
Propiedades
Fórmula molecular |
C15H22N2O17P2-2 |
|---|---|
Peso molecular |
564.29 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |
Clave InChI |
HSCJRCZFDFQWRP-JZMIEXBBSA-L |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O |
Sinónimos |
Diphosphate Glucose, Uridine Diphosphoglucose, Uridine Glucose, UDP Glucose, Uridine Diphosphate UDP Glucose UDPG Uridine Diphosphate Glucose Uridine Diphosphoglucose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E,6E,8E,10E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-18,19,21,23,25-pentahydroxy-12,13-dimethyl-15-oxo-14,27-dioxabicyclo[21.3.1]heptacosa-4,6,8,10,16-pentaene-26-carboxylic acid](/img/structure/B1258606.png)

![tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1258610.png)
![3-(trifluoromethyl)-N-[4-[2-[3-(trifluoromethyl)anilino]-4-thiazolyl]phenyl]benzamide](/img/structure/B1258611.png)
![1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B1258612.png)

![(1S,4E,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1258615.png)
![(2S,4R)-4-[(S)-amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B1258616.png)

